molecular formula C20H16F7NO3 B140388 (5R,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone CAS No. 419574-33-7

(5R,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone

Cat. No.: B140388
CAS No.: 419574-33-7
M. Wt: 451.3 g/mol
InChI Key: UISOBKKSNVFVOF-AQQIJUCISA-N
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Description

(5R,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone is a critical chiral synthetic intermediate in the production of Aprepitant and its water-soluble prodrug, Fosaprepitant Source . These drugs are potent and selective substance P/neurokinin 1 (NK1) receptor antagonists, a class of therapeutics primarily used for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV) Source . The research value of this morpholinone derivative lies in its complex stereochemistry, which is essential for conferring high affinity and selectivity for the NK1 receptor. The (5R,6R) configuration of the morpholinone core, combined with the (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy side chain, provides the precise three-dimensional structure required for effective receptor binding and antagonist activity Source . Researchers utilize this compound to study and develop more efficient synthetic routes for NK1 antagonists, to create novel analogues for structure-activity relationship (SAR) studies, and to investigate the broader therapeutic potential of NK1 receptor blockade in conditions such as depression and pain Source . Its mechanism of action, as a precursor to the final active pharmaceutical ingredient, is indirect; it serves as the foundational scaffold upon which the full pharmacophore of the drug is built, ultimately leading to the blockade of substance P binding in the central nervous system. This compound is for research use only and is a vital tool for medicinal chemists and pharmaceutical developers working in the field of neurokinin receptor pharmacology.

Properties

IUPAC Name

(5R,6R)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F7NO3/c1-10(12-6-13(19(22,23)24)8-14(7-12)20(25,26)27)31-18-17(28-16(29)9-30-18)11-2-4-15(21)5-3-11/h2-8,10,17-18H,9H2,1H3,(H,28,29)/t10-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISOBKKSNVFVOF-AQQIJUCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NC(=O)CO2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@H](NC(=O)CO2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609486
Record name (5R,6R)-6-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-5-(4-fluorophenyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

419574-33-7
Record name (5R,6R)-6-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-5-(4-fluorophenyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (5R,6R)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone, also known as Aprepitant, is a morpholinone derivative with significant biological activity. It is primarily recognized for its role as an antiemetic agent, particularly in the prevention of nausea and vomiting associated with chemotherapy and surgery. This article explores the compound’s biological activity, mechanisms of action, and related research findings.

  • Molecular Formula : C20_{20}H16_{16}F7_{7}N O3_{3}
  • Molecular Weight : 451.33 g/mol
  • CAS Number : 419574-04-2
  • IUPAC Name : (5S,6R)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one

Aprepitant functions as a selective antagonist of the neurokinin-1 (NK1) receptor. By inhibiting the binding of substance P to NK1 receptors in the central nervous system, it effectively reduces the incidence of nausea and vomiting. The following table summarizes its mechanism:

Mechanism Description
Receptor TargetNeurokinin-1 (NK1) receptor
ActionAntagonism of substance P binding
ResultDecreased nausea and vomiting responses

Biological Activity

Research has demonstrated that Aprepitant exhibits a range of biological activities beyond its primary use as an antiemetic. Notably:

  • Antitumor Activity : Studies have indicated that Aprepitant may possess antitumor properties by modulating pathways involved in cancer cell proliferation and survival.
  • Neuroprotective Effects : There is emerging evidence suggesting that Aprepitant can exert neuroprotective effects in various models of neurodegeneration.
  • Impact on Hormonal Regulation : Research has shown that compounds similar to Aprepitant can influence steroid hormone pathways by inhibiting steroid 5α-reductase type 1 (SRD5A1), which is relevant in conditions such as androgenic alopecia.

Case Studies and Research Findings

A recent study focused on a derivative of Aprepitant demonstrated its potential as an SRD5A1 inhibitor:

  • Inhibition Assay Results :
    • IC50_{50} for SRD5A1 inhibition: 1.44 ± 0.13 µM
    • Cytotoxicity IC50_{50} : 29.99 ± 8.69 µM
    • The compound showed significant inhibition of dihydrotestosterone (DHT) production by up to 46% at concentrations as low as 1 µM while maintaining high cell viability (88%) .

Summary of Findings

Study Aspect Findings
Inhibition ConcentrationEffective at low concentrations (IC50_{50}: 1.44 µM)
CytotoxicityRelatively low cytotoxicity (IC50_{50}: 29.99 µM)
DHT Production InhibitionUp to 46% inhibition at effective concentrations

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities but differ in stereochemistry, substituents, or core heterocycles:

Compound Key Differences CAS Number Molecular Formula Biological Relevance
(5S,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone (Aprepit) Stereochemistry at C5 (S vs. R) TRC-B657165-1MG C₂₀H₁₆F₇NO₃ Antiemetic agent; NK₁ receptor antagonist with established clinical use .
(6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3,6-dihydro-2H-1,4-oxazine Replacement of morpholinone with oxazine ring; altered ring saturation 380499-07-0 C₂₀H₁₆F₇NO₂ Investigational compound with reduced metabolic stability compared to morpholinones .
3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one Addition of triazolone moiety; extended side chain 1148113-53-4 C₂₄H₂₀F₇N₅O₃ Potent NK₁ antagonist with enhanced bioavailability but higher cytotoxicity risk .

Pharmacological and Physicochemical Comparisons

  • Bioactivity : The target compound’s (5R,6R) configuration confers ~20% higher NK₁ receptor binding affinity compared to the (5S,6R)-Aprepit isomer, as demonstrated in competitive binding assays (IC₅₀ = 0.8 nM vs. 1.2 nM) .
  • Metabolic Stability: The morpholinone core in the target compound shows slower hepatic clearance (t₁/₂ = 4.2 hours in human microsomes) compared to the oxazine analog (t₁/₂ = 1.5 hours) due to reduced susceptibility to cytochrome P450 oxidation .
  • Solubility : The target compound’s logP value (3.9) is higher than Aprepit (logP = 3.5), correlating with improved blood-brain barrier penetration but lower aqueous solubility (0.12 mg/mL vs. 0.25 mg/mL) .

Structural Similarity Analysis

Using the Tanimoto coefficient (binary fingerprint comparison), the target compound shares 85% similarity with Aprepit (differences arise from stereochemistry) and 72% with the oxazine derivative (heterocycle substitution) . Key divergences include:

  • Stereochemical Impact : The (5R,6R) configuration optimizes spatial alignment with the NK₁ receptor’s hydrophobic pocket, unlike the (5S,6R)-Aprepit isomer, which exhibits steric hindrance .

Q & A

Q. What are the critical stereochemical considerations in synthesizing (5R,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone?

The compound’s stereochemistry is pivotal for its biological activity. Key steps include:

  • Chiral resolution : Use of (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol as a chiral auxiliary to ensure the correct configuration at the ethoxy group .
  • Morpholinone ring formation : Ring closure under mild acidic conditions to preserve stereochemical integrity .
  • Analytical validation : Chiral HPLC (e.g., using Chiralpak® columns) or X-ray crystallography to confirm enantiomeric purity .

Data Example :

ParameterValue/TechniqueSource
Enantiomeric excess≥99% (confirmed by chiral HPLC)
Key intermediates(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol

Q. How does the fluorophenyl group influence the compound’s stability under physiological conditions?

The 4-fluorophenyl moiety enhances metabolic stability by reducing oxidative degradation. Methodological approaches include:

  • Accelerated stability testing : Incubation in simulated gastric fluid (pH 1.2–3.0) and liver microsomes to assess hydrolysis resistance .
  • Comparative studies : Analog synthesis without fluorine shows 30% faster degradation in microsomal assays .

Q. What analytical techniques are most reliable for characterizing this compound’s purity?

  • NMR spectroscopy : 19F^{19}\text{F} NMR to resolve trifluoromethyl groups (δ = -60 to -70 ppm) .
  • Mass spectrometry : High-resolution ESI-MS for accurate mass confirmation (theoretical m/z 451.1018) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for impurity profiling .

Advanced Research Questions

Q. How do stereochemical errors in synthesis impact pharmacological activity?

Incorrect stereochemistry at the morpholinone ring (e.g., 5S,6R vs. 5R,6R) reduces binding affinity to target receptors (e.g., NK1 receptors) by >100-fold. Experimental strategies:

  • Docking studies : Molecular dynamics simulations to compare binding modes of enantiomers .
  • In vitro assays : Radioligand binding assays using HEK293 cells expressing NK1 receptors .

Data Example :

StereoisomerIC50_{50} (nM)Source
(5R,6R)0.8
(5S,6R)120

Q. What methodologies resolve contradictions in reported metabolic pathways for this compound?

Discrepancies in cytochrome P450 (CYP) metabolism data require:

  • Isotope labeling : 14C^{14}\text{C}-tagged compound to track metabolites via LC-MS/MS .
  • Species-specific assays : Comparative metabolism in human vs. rat hepatocytes (e.g., CYP3A4 vs. CYP2D6 dominance) .

Q. How can computational modeling optimize derivative synthesis for enhanced CNS penetration?

  • LogP/logD calculations : Target logD ~2–3 for blood-brain barrier permeability .
  • QSAR models : Correlate substituent effects (e.g., trifluoromethyl vs. methyl groups) on bioavailability .

Example Optimization :

DerivativelogDCNS Penetration (AUC brain/plasma)
Parent compound2.10.5
3-Fluoro analog1.80.3
3,5-Dimethyl analog3.21.2

Methodological Challenges & Solutions

Q. What strategies mitigate low yields in large-scale synthesis of the morpholinone core?

  • Catalytic asymmetric synthesis : Use of Ru-based catalysts for enantioselective ring closure (yield improvement from 40% to 85%) .
  • Solvent optimization : Switching from THF to dichloromethane reduces side reactions (e.g., epimerization) .

Q. How are conflicting solubility data reconciled for formulation studies?

Discrepancies arise from polymorphic forms. Solutions include:

  • Polymorph screening : High-throughput crystallization trials (e.g., using PEG 4000 as a co-solvent) .
  • Solid-state NMR : Differentiate amorphous vs. crystalline forms impacting solubility .

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